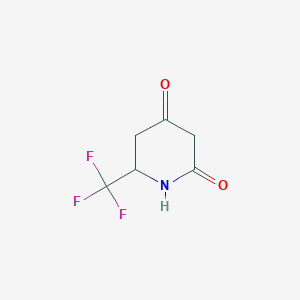

6-(Trifluoromethyl)piperidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)piperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h4H,1-2H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKWYGCQFOEDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Trifluoromethyl Piperidine 2,4 Dione and Its Analogs

Strategies for Incorporating the Trifluoromethyl Group into Piperidine (B6355638) Cores

The introduction of a trifluoromethyl group onto a piperidine framework is a key challenge in the synthesis of compounds like 6-(trifluoromethyl)piperidine-2,4-dione. Methodologies have been developed that either add the CF3 moiety to a pre-formed piperidine ring or construct the piperidine ring using building blocks that already contain the trifluoromethyl group.

Introduction of CF3 onto Pre-formed Piperidine Rings

Several strategies have been developed to introduce a trifluoromethyl group onto an existing piperidine ring system. These methods often involve the conversion of a functional group already present on the ring, such as a carboxylic acid, or the transformation of a related heterocyclic precursor.

One of the early methods for the synthesis of α-trifluoromethylpiperidines involved the direct fluorination of a carboxylic acid derivative. For instance, the sodium salt of pipecolic acid has been treated with sulfur tetrafluoride (SF4) in the presence of hydrogen fluoride (B91410) (HF) at elevated temperatures to yield 2-(trifluoromethyl)piperidine (B127925). wikipedia.org Sulfur tetrafluoride is a potent fluorinating agent capable of converting carboxylic acids into trifluoromethyl groups. wikipedia.orgiitk.ac.in However, this method can suffer from low yields; the synthesis of 2-(trifluoromethyl)piperidine from pipecolic acid was reported with a yield of only 9.6%. wikipedia.org

Table 1: Fluorination of Pipecolic Acid Derivative

| Starting Material | Reagents | Product | Yield (%) |

| Sodium salt of pipecolic acid | SF4, HF (120 °C) | 2-(Trifluoromethyl)piperidine | 9.6 |

This table summarizes the reported yield for the synthesis of 2-(trifluoromethyl)piperidine via the fluorination of a pipecolic acid derivative with sulfur tetrafluoride. wikipedia.org

A more common and often higher-yielding approach to trifluoromethylated piperidines is the reduction of trifluoromethyl-substituted pyridine (B92270) or pyridinone precursors. wikipedia.org The commercially available 2-trifluoromethylpyridine can be hydrogenated to 2-trifluoromethylpiperidine using various metal catalysts such as palladium, platinum, or rhodium. wikipedia.org This method benefits from the relative accessibility of trifluoromethylated pyridines. researchgate.net

Recent advancements have focused on achieving high diastereoselectivity in the reduction of fluorinated pyridines. A one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process has been developed for fluoropyridine precursors, leading to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. mdpi.com Similarly, a robust and simple cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous palladium catalyst has been described, which tolerates various functional groups. nih.govgoogle.com

Table 2: Catalytic Hydrogenation of 2-Trifluoromethylpyridine

| Starting Material | Catalyst | Product |

| 2-Trifluoromethylpyridine | Pd, Pt, or Rh | 2-Trifluoromethylpiperidine |

This table illustrates the common catalysts used for the hydrogenation of 2-trifluoromethylpyridine to its corresponding piperidine. wikipedia.org

Another strategy for introducing a trifluoromethyl group involves the fluorine-for-chlorine exchange reaction on a trichloromethyl-substituted piperidine. This approach is analogous to the Swarts reaction, which typically uses antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5), to replace chlorine atoms with fluorine. wikipedia.orgnih.govwikipedia.org A patent has described the use of trichloromethyl piperidines as a starting material for gas- or liquid-phase fluorination with metal fluorides or anhydrous hydrogen fluoride to produce trifluoromethyl piperidines. google.com However, this method is noted to require high reaction temperatures and pressures, posing challenges for equipment and handling. google.com The general principle of the Swarts reaction is the conversion of chloroalkanes to fluoroalkanes, and its application to trichloromethyl groups provides a pathway to the desired trifluoromethyl moiety. nih.govnih.gov

Achieving stereocontrol during the synthesis of fluorinated piperidines is crucial for their application in drug discovery. The conformational behavior of fluorinated piperidines is influenced by a variety of factors, including electrostatic interactions and hyperconjugation, which can be exploited in synthetic design. scienceinfo.comyoutube.com

Strategies for stereoselective synthesis often rely on the hydrogenation of chiral pyridine precursors. For example, an oxazolidine-substituted pyridine can be hydrogenated in a diastereoselective fashion. Subsequent cleavage of the chiral auxiliary and reduction of the imine intermediate can yield enantioenriched fluorinated piperidines. nih.gov Intramolecular Mannich reactions of homochiral α-trifluoromethyl-β-amino ketals have also been employed as a key step in the asymmetric synthesis of (trifluoromethyl)pipecolic acids, which are precursors to chiral α-trifluoromethylpiperidines. researchgate.net These methods allow for precise control over the stereochemistry of the final products. thieme-connect.de

De Novo Ring Formation Strategies Incorporating Trifluoromethylated Building Blocks

An alternative to modifying a pre-formed ring is to construct the piperidine ring from acyclic precursors that already contain the trifluoromethyl group. This approach offers significant flexibility in introducing various substituents on the piperidine core.

One such strategy involves the cyclization of linear amines. For example, an intramolecular Mannich reaction can be used to form the piperidine ring. wikipedia.org Another powerful method is the use of [4+2] cycloaddition reactions (Diels-Alder reactions). Aza-Diels-Alder reactions, where an imine acts as the dienophile, can be employed to construct the piperidine ring with a trifluoromethyl group already in place. wikipedia.org

Ring-expansion methodologies have also been successful. For instance, functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes can be synthesized starting from 1-tosyl-2-(trifluoromethyl)aziridine. nuph.edu.ua This involves the generation and alkylation of the aziridinyl anion followed by a ring-expansion protocol. nuph.edu.ua

A stereocontrolled synthesis of trifluoromethyl-containing piperidines has been developed starting from readily available unsaturated bicyclic β-lactams. nih.gov This procedure is based on the oxidative cleavage of a carbon-carbon double bond in the starting material, followed by a ring-closing double reductive amination of the resulting diformyl intermediate with 2,2,2-trifluoroethylamine (B1214592) hydrochloride. nih.gov This methodology allows for the synthesis of various mono- and difluorinated analogs with controlled stereochemistry. nih.govthieme-connect.de

Table 3: Overview of De Novo Ring Formation Strategies

| Strategy | Precursors | Key Reaction |

| Cyclization of Linear Amines | Trifluoromethylated amines with aldehydes | Intramolecular Mannich Reaction |

| [4+2] Cycloaddition | Dienes and trifluoromethylated imines | Aza-Diels-Alder Reaction |

| Ring Expansion | 1-Tosyl-2-(trifluoromethyl)aziridine | Alkylation and Ring Rearrangement |

| Oxidative Cleavage and Reductive Amination | Unsaturated bicyclic β-lactams, 2,2,2-trifluoroethylamine | Oxidative C=C cleavage, double reductive amination |

This table summarizes various de novo strategies for the synthesis of trifluoromethylated piperidines from acyclic or smaller ring precursors.

Cyclization Reactions from Linear Amine Precursors

The construction of the this compound ring system can be effectively achieved through the cyclization of appropriately functionalized linear amine precursors. This approach offers a high degree of flexibility in introducing substituents onto the piperidine ring. One common strategy involves the Dieckmann cyclization of δ-amino diesters. researchgate.netcore.ac.uk For the synthesis of the target compound, a linear precursor bearing a trifluoromethyl group adjacent to the amine and appropriate ester functionalities would be required. The general approach involves the intramolecular condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation, yields the desired piperidine-2,4-dione. core.ac.uk

Another powerful cyclization method is the intramolecular Mannich reaction. mdpi.com This reaction involves the cyclization of an amino-aldehyde or amino-ketone to form the piperidine ring. For the synthesis of this compound, a precursor containing a trifluoromethylated amine and a suitable keto-ester moiety could be envisioned to cyclize under acidic or basic conditions. mdpi.com

Visible-light-induced radical trifluoromethylation/cyclization reactions also present a modern approach. mdpi.com This method could potentially be adapted to synthesize the target molecule by starting with an unsaturated linear amine precursor which, upon radical addition of a trifluoromethyl group, undergoes cyclization to form the piperidine ring. mdpi.com

| Cyclization Strategy | Precursor Type | Key Transformation | Potential for 6-(CF3)piperidine-2,4-dione |

| Dieckmann Cyclization | δ-amino diester | Intramolecular condensation | High, requires synthesis of a trifluoromethylated δ-amino diester. researchgate.netcore.ac.uk |

| Intramolecular Mannich Reaction | Amino-keto-ester | Acid or base-catalyzed cyclization | High, requires a precursor with a trifluoromethylated amine. mdpi.com |

| Radical Cyclization | Unsaturated linear amine | Trifluoromethyl radical addition and cyclization | Moderate, would require careful design of the precursor to yield the dione (B5365651) functionality. mdpi.com |

Ring Expansion Methodologies from Five-membered Heterocycles

Ring expansion of five-membered heterocycles, such as substituted pyrrolidines, offers a viable pathway to piperidine derivatives. nih.gov This strategy can be particularly useful for introducing stereocenters present in the starting five-membered ring into the final six-membered product. For the synthesis of this compound, a suitably functionalized pyrrolidine (B122466) derivative could serve as the starting material.

One such approach involves the ring expansion of 3-hydroxy-3-(trifluoromethyl)piperidines to form 2-substituted 2-(trifluoromethyl)pyrrolidines via an aziridinium (B1262131) intermediate, which is a ring contraction. nih.gov A reverse strategy, starting from a pyrrolidine, could potentially be developed. A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed, leading to highly functionalized tetrahydropyridine (B1245486) derivatives. nih.gov This method proceeds via a cyclopropylcarbinyl cation rearrangement. nih.gov Adapting this to a precursor that would yield the 2,4-dione functionality would be a key challenge.

| Ring Expansion Strategy | Starting Heterocycle | Key Intermediate/Rearrangement | Potential for 6-(CF3)piperidine-2,4-dione |

| Rearrangement of Hydroxylated Pyrrolidines | Substituted pyrrolidine | Aziridinium or similar reactive intermediate | Moderate, would require specific functionalization to drive the expansion and form the dione. |

| Cyclopropylcarbinyl Rearrangement | Monocyclopropanated pyrrole | Cyclopropylcarbinyl cation | Moderate, would depend on the successful synthesis of a suitable cyclopropanated precursor and subsequent oxidation to the dione. nih.gov |

[4+2]-Cycloaddition Reactions

[4+2]-cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings with good stereocontrol. For the synthesis of piperidine derivatives, aza-Diels-Alder reactions are employed, where either the diene or the dienophile contains a nitrogen atom. mdpi.comrsc.org To synthesize this compound, a trifluoromethyl-containing diene or dienophile would be necessary.

For instance, a reaction between a diene and a trifluoromethyl-substituted imine could form the piperidine ring. mdpi.com Subsequent functional group manipulations would be required to install the dione functionality. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity and regioselectivity of the cycloaddition. researchgate.net Intramolecular Diels-Alder reactions of pyridazinecarbonitriles with alkyne side chains have also been reported to form fused benzonitriles, demonstrating the utility of intramolecular [4+2] cycloadditions in forming six-membered rings. mdpi.com

| [4+2]-Cycloaddition Type | Reactants | Key Feature | Potential for 6-(CF3)piperidine-2,4-dione |

| Intermolecular Aza-Diels-Alder | Diene + Trifluoromethyl-imine | Formation of a tetrahydropyridine ring | High, requires subsequent oxidation and functionalization to form the dione. mdpi.com |

| Intramolecular Aza-Diels-Alder | Linear precursor with diene and dienophile moieties | High control over regioselectivity | High, requires synthesis of a complex precursor containing a trifluoromethyl group. |

Intramolecular Nucleophilic Displacement Reactions

The formation of the piperidine ring via intramolecular nucleophilic displacement is a classic and reliable strategy. This method involves the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule, leading to cyclization. To synthesize this compound, a linear precursor with a terminal amine and a leaving group at the appropriate position would be required.

For example, an amino-ester with a leaving group on the carbon that will become C-6 of the piperidine ring could undergo cyclization. The trifluoromethyl group would be positioned on this carbon. Subsequent manipulation of the functional groups on the newly formed ring would be necessary to install the dione carbonyls. This approach is versatile and allows for the incorporation of various substituents. mdpi.com

| Displacement Strategy | Precursor | Key Reaction | Potential for 6-(CF3)piperidine-2,4-dione |

| SN2 Cyclization | δ-halo-amine or equivalent | Intramolecular nucleophilic substitution | High, a well-established method for forming piperidine rings. mdpi.com |

Synthetic Routes to the Piperidine-2,4-dione Core Structure

The piperidine-2,4-dione core is a valuable scaffold in medicinal chemistry. rsc.org Various synthetic methods have been developed to access this heterocyclic system.

Established and Emerging Approaches for 2,4-Piperidinedione Synthesis

Established methods for the synthesis of piperidine-2,4-diones often rely on the cyclization of δ-amino-β-keto esters or related precursors. researchgate.net The Dieckmann cyclization of N-substituted β-amino esters coupled with monomethyl malonate is a flexible route that allows for substitution at various positions of the piperidine ring. core.ac.uk Another traditional approach involves the condensation of β-keto esters with ammonium (B1175870) acetate. core.ac.uk

Emerging approaches focus on developing more efficient and stereoselective syntheses. These include rearrangements of substituted 1,3-oxazinan-2-ones and cyclizations of N-sulfinyl δ-amino-β-keto esters to afford enantiopure piperidine-2,4-diones. core.ac.uk

| Synthetic Approach | Starting Materials | Key Features |

| Dieckmann Cyclization | δ-amino diesters | Flexible, allows for varied substitution. researchgate.netcore.ac.uk |

| Condensation Reaction | β-keto esters, ammonium acetate | Simple, direct formation of the core. core.ac.uk |

| Rearrangement | Substituted 1,3-oxazinan-2-ones | Can provide enantioselective products. core.ac.uk |

| N-Sulfinyl δ-amino-β-keto ester cyclization | N-sulfinyl δ-amino-β-keto esters | Enantioselective synthesis. core.ac.uk |

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold serves as a valuable platform for constructing a wide array of functionalized piperidine-type systems. rsc.org The specific structure and reactivity of this dione-type molecule allow for diverse chemical modifications, enabling the expansion of its structural variety and the synthesis of complex, pharmaceutically relevant compounds. rsc.org

Chemical Modifications for Expanding Structural Diversity

Expanding the structural diversity of the this compound core is crucial for developing new chemical entities with modulated biological activities. The trifluoromethyl group often enhances properties like lipophilicity, bioavailability, and metabolic stability. mdpi.com Various synthetic strategies can be employed to modify the scaffold at several positions, including the nitrogen atom and the carbon backbone.

One common approach involves reactions with the nitrogen atom of the piperidine ring. For instance, N-alkylation or N-arylation can introduce a wide range of substituents. Another strategy is the Ugi-type reaction, which can be performed on related imine derivatives of the piperidine scaffold. mdpi.com This multicomponent reaction allows for the introduction of significant structural complexity in a single step by reacting an imine, an isocyanide, a carboxylic acid, and an azide. mdpi.com For example, treatment of an imine derived from a trifluoromethyl piperidine precursor with an isocyanide in the presence of trifluoroacetic acid can yield complex piperidine derivatives. mdpi.com Furthermore, using benzylisocyanate in an azido-Ugi reaction can produce a piperidyltetrazole, which can be subsequently debenzylated to yield the final product. nih.gov

Functionalization can also be achieved through intramolecular reactions. The intramolecular Mannich reaction is a powerful tool for creating substituted 2-trifluoromethylpiperidines with a degree of diastereoselectivity. mdpi.com This reaction involves the cyclization of an iminium intermediate, formed from a trifluoromethyl amine and an aldehyde, to produce the piperidine ring. mdpi.com Similarly, a silyl-aza-Prins reaction, which treats a vinyl silyl (B83357) trifluoromethyl amine with an electrophile like ethyl glyoxylate (B1226380) in the presence of a Lewis acid (e.g., InCl₃), can lead to highly functionalized 2-trifluoromethylpiperidines. mdpi.comnih.gov

Further modifications can be achieved by targeting the carbonyl groups or the adjacent methylene (B1212753) positions. The introduction of functional groups at the 3-position of the piperidine scaffold has been shown to be an effective strategy for improving pharmacological properties. nih.gov While direct functionalization of the this compound is specific, general principles from related structures can be applied. For instance, chemoselective reduction of ester moieties on functionalized piperidines can be achieved using reagents like LiAlH₄. nih.gov Additionally, hydrolytic decarboxylation offers another route to modify substituents on the ring. nih.gov

The table below summarizes various synthetic reactions that can be adapted to expand the structural diversity of the this compound scaffold.

| Reaction Type | Reagents/Conditions | Outcome | Reference |

| Ugi-Type Reaction | Isocyanide (RNC), CF₃CO₂H | Forms complex piperidine derivatives from an imine precursor. | mdpi.com |

| Azido-Ugi Reaction | Isocyanide (RNC), TMSN₃, MeOH | Produces piperidinyltetrazole derivatives. | mdpi.com |

| Intramolecular Mannich | Aldehyde, p-TsOH, refluxing toluene | Cyclization to form substituted piperidines with diastereoselectivity. | mdpi.com |

| Silyl-Aza-Prins | Ethyl glyoxylate, InCl₃ | Creates highly functionalized piperidines from a vinyl silane (B1218182) precursor. | mdpi.comnih.gov |

| Chemoselective Reduction | LiAlH₄ | Reduction of an ester group on a functionalized piperidine. | nih.gov |

| Hydrolytic Decarboxylation | aq. HCl, heat | Removal of a carboxyl group from the piperidine scaffold. | nih.gov |

Control of Stereochemistry in the Synthesis of Derivatives

Controlling the stereochemistry during the synthesis of this compound derivatives is critical, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The presence of a stereocenter at the C6 position (bearing the trifluoromethyl group) and the potential for creating new stereocenters during derivatization necessitates the use of stereoselective synthetic methods.

Diastereoselective synthesis can be achieved through various cyclization strategies. For instance, the intramolecular Mannich reaction can proceed with diastereoselectivity, which is often rationalized by the formation of a six-membered ring chair-like transition state that minimizes steric interactions. mdpi.com Another approach involves the chemoselective reduction of a functionalized piperidine using NaBH(OAc)₃ in acetic acid, which can produce a saturated piperidine with high diastereoselectivity. nih.gov Subsequent reduction of a different functional group on the same molecule using NaBH₄ can also yield a single diastereoisomer. nih.gov

Enantioselective synthesis provides a route to chiral, non-racemic piperidines. A notable method is the iridium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides. rsc.org This process can generate up to three stereogenic centers in a single operation with high enantiomeric excess (up to 90% ee), offering a convenient pathway to chiral poly-substituted piperidines. rsc.org The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the substrate in this transformation. rsc.org

Diversity-oriented synthesis (DOS) offers a modular approach to access all possible stereoisomers of a given scaffold, such as a 2,4,6-trisubstituted piperidine. nih.gov This strategy often employs techniques like Type II Anion Relay Chemistry (ARC), followed by intramolecular SN2 cyclization. nih.gov By carefully choosing the starting components, this method allows for chemical and stereochemical diversification at multiple positions on the piperidine ring. nih.gov Asymmetric 6π-azaelectrocyclization is another powerful one-pot method that can stereoselectively produce complex piperidine precursors by controlling the stereochemistry at newly formed asymmetric centers. nih.gov

The following table details methodologies for controlling stereochemistry in the synthesis of trifluoromethyl-piperidine derivatives.

| Methodology | Key Features | Stereochemical Outcome | Reference |

| Intramolecular Mannich Reaction | Cyclization via a chair-like transition state. | Diastereoselective formation of the piperidine ring. | mdpi.com |

| Asymmetric Hydrogenation | Iridium-catalyzed hydrogenation of pyridinium salts. | Enantioselective synthesis, generating up to three stereocenters with high ee. | rsc.org |

| Chemoselective Reduction | Use of specific reducing agents like NaBH(OAc)₃ or NaBH₄. | High diastereoselectivity in the formation of saturated piperidines. | nih.gov |

| Diversity-Oriented Synthesis (DOS) | Modular approach using Anion Relay Chemistry (ARC) and cyclization. | Access to all possible stereoisomers of a substituted piperidine scaffold. | nih.gov |

| Asymmetric 6π-Azaelectrocyclization | One-pot reaction involving a Pd(0) catalyst. | Stereoselective production of precursors for chiral piperidines. | nih.gov |

Molecular Mechanisms and Biological Target Interactions

Enzyme Inhibition and Modulation by Piperidinedione Derivatives

Piperidinedione derivatives have been shown to interact with and modulate the activity of a wide range of enzymes, playing a crucial role in various pathological and physiological processes.

Interaction with Acetylcholinesterase and Related Enzymes

Piperidine (B6355638) derivatives have been extensively studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netresearchgate.net Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. researchgate.net

A series of α,β-unsaturated carbonyl-based piperidinone derivatives demonstrated inhibitory activity against both AChE and BuChE. researchgate.net Notably, compound 1d , (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), was the most potent against AChE with an IC50 of 12.55 µM. researchgate.netresearchgate.net Compound 1g , (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), showed the strongest inhibition of BuChE with an IC50 of 17.28 µM and also acted as a dual inhibitor. researchgate.netresearchgate.net Another study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that compound 21 , 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was a highly potent AChE inhibitor with an IC50 of 0.56 nM, showing 18,000 times greater affinity for AChE than for BuChE. nih.gov

The interaction of these derivatives with AChE involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov The piperidine moiety is thought to interact with the anionic site of the CAS. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 | Selective for AChE |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BuChE | 17.28 | Dual Inhibitor (AChE IC50 = 18.04 µM) |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.00056 | 18,000-fold greater for AChE over BuChE |

Inhibition of Dihydroorotase and Thiodihydroorotase

Currently, there is limited direct research available specifically detailing the inhibition of dihydroorotase and thiodihydroorotase by 6-(Trifluoromethyl)piperidine-2,4-dione.

Modulation of Other Enzyme Activities

Piperidinedione derivatives have demonstrated inhibitory or modulatory effects on a variety of other enzymes implicated in diseases such as cancer and glaucoma.

Carbonic Anhydrase: Fluorinated inhibitors have been studied for their interaction with carbonic anhydrase (CA) isoenzymes. nih.govresearchgate.net The strategic placement of fluorine atoms can enhance or disrupt ligand-protein interactions. nih.gov For instance, 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides showed Ki values in the range of 316.7–533.1 nM against hCA I and 412.5–624.6 nM against hCA II. nih.gov

Lactate Dehydrogenase A (LDH-A): As a key enzyme in glycolysis, LDH-A is a target for cancer therapy. nih.gov Inhibition of LDH-A can disrupt cancer cell metabolism. nih.govnih.gov Certain 1,3-benzodioxole (B145889) derivatives have shown selective inhibition of LDHA, with one compound exhibiting an IC50 value of 13.63 µM. researchgate.net

Pim-1/Pim-2 Kinases: These serine/threonine kinases are often overexpressed in certain cancers. nih.gov Substituted thiazolidine-2,4-dione derivatives have been identified as potent inhibitors, with the most potent compounds having IC50 values of 13 nM for Pim-1 and 2.3 µM for Pim-2. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, crucial for tumor growth. mdpi.com Numerous piperidine and piperazine (B1678402) derivatives have been developed as VEGFR-2 inhibitors. mdpi.comnih.gov For example, a series of piperazinylquinoxaline-based derivatives showed VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM. nih.gov Another study on pyridine-derived compounds identified a potent VEGFR-2 inhibitor with an IC50 of 0.12 µM, nearly equipotent to the standard drug sorafenib. nih.gov

EZH2/EZH1: Enhancer of zeste homolog 2 (EZH2) and EZH1 are histone methyltransferases that are therapeutic targets in cancer. nih.gov Small molecule inhibitors have been developed that selectively target both EZH2 and EZH1. nih.govrsc.org UNC1999 is one such dual inhibitor that suppresses H3K27 methylation and inhibits the growth of certain leukemia cells. nih.govduke.edu

| Enzyme Target | Inhibitor Class | Reported Potency (IC50/Ki) |

|---|---|---|

| Carbonic Anhydrase I/II | Substituted benzenesulfonamides | Ki: 316.7–624.6 nM |

| LDH-A | 1,3-benzodioxole derivatives | IC50: 13.63 µM |

| Pim-1 Kinase | Substituted thiazolidine-2,4-diones | IC50: 13 nM |

| Pim-2 Kinase | Substituted thiazolidine-2,4-diones | IC50: 2.3 µM |

| VEGFR-2 | Piperazinylquinoxaline derivatives | IC50: 0.19–0.60 µM |

| VEGFR-2 | Pyridine (B92270) derivatives | IC50: 0.12 µM |

| EZH2/EZH1 | UNC1999 | Effective dual inhibition |

Receptor and Ion Channel Modulation by Piperidine Derivatives

The piperidine scaffold is a key component in molecules that modulate the activity of various receptors and ion channels, particularly within the nervous system.

Effects on Neurotransmitter Systems and Voltage-Gated Ion Channels

Piperidine derivatives can interact with neurotransmitter systems, such as the nicotinic cholinergic receptor complex. nih.gov They have also been shown to modulate voltage-gated ion channels. For instance, a class of piperidine carboxamides acts as potent, noncovalent agonists of the human transient receptor potential ankyrin 1 (TRPA1) channel, an irritant sensor. nih.gov Furthermore, piperazinyl bicyclic derivatives have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, which are targets for treating neuropathic pain. nih.gov

Ligand-Receptor Binding Mechanisms

CRBN Protein: The protein cereblon (CRBN) is a primary target of thalidomide (B1683933) and its derivatives, which include a piperidine-2,6-dione moiety. nih.govnih.gov These compounds bind to CRBN, which is part of an E3 ubiquitin ligase complex, altering its substrate specificity and leading to the degradation of specific target proteins. nih.govnih.gov The glutarimide (B196013) moiety of these molecules is crucial for CRBN binding. nih.gov

PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor involved in regulating lipid and glucose metabolism. nih.gov Piperine (B192125), a natural compound containing a piperidine ring, and its derivatives can modulate PPAR-γ function. nih.govnih.gov Co-crystallization studies have shown that piperine binds within the ligand-binding pocket of the PPAR-γ ligand-binding domain through hydrogen bonding and hydrophobic interactions. nih.gov This interaction suggests that piperidine derivatives can act as partial agonists or antagonists of PPAR-γ. nih.govresearchgate.net

Impact on Fundamental Molecular Pathways and Cellular Processes

The introduction of a trifluoromethyl group into the piperidine-2,4-dione scaffold is anticipated to significantly influence its biological activity. This is due to the unique properties of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological targets. wechemglobal.com While direct research on this compound is limited, the biological impact of this compound can be inferred from studies on structurally related molecules containing either the piperidine-dione core or a trifluoromethyl moiety.

Influence on Cellular Apoptosis and Differentiation

Compounds structurally related to this compound have demonstrated the ability to induce apoptosis, a critical process of programmed cell death for eliminating cancerous cells. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax in hematological cancer cell lines. nih.gov

Furthermore, a series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been investigated for their pro-apoptotic effects on hepatoma cells. nih.gov These studies revealed that the compounds could trigger apoptosis in a dose-dependent manner. The underlying mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, alongside an increase in cleaved caspase-3. nih.gov Similarly, other novel piperidone derivatives have been found to induce cell death through the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases-3 and -7. nih.gov

These findings suggest that this compound may also promote apoptosis through similar mechanisms involving the modulation of key apoptotic regulators.

Table 1: Effects of Structurally Related Compounds on Apoptotic Markers

| Compound Class | Cell Line | Effect on Apoptotic Markers |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cells | Increased mRNA expression of p53 and Bax nih.gov |

| Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones | HepG2 (Hepatoma) | Downregulation of Bcl-2, Upregulation of Bax and Cleaved caspase-3 nih.gov |

| Novel Piperidones | CEM and COLO 205 (Lymphoma and Colon) | ROS accumulation, Mitochondrial depolarization, Caspase-3/7 activation nih.gov |

| 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione | MGC-803 (Gastric Cancer) | Activation of caspases-9/3 rsc.org |

Impact on Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Several compounds with structural similarities to this compound have exhibited anti-angiogenic properties. For example, a pyrimidine-2,4,6-trione derivative, Ro-28-2653, has been identified as a potent anti-angiogenic agent. researchgate.net This compound was found to reduce tumor vascularization and inhibit angiogenesis in a rat aortic ring assay. researchgate.net Anti-angiogenic drugs often function by inhibiting key signaling pathways involved in vasculogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway. nih.gov

The introduction of a trifluoromethyl group can enhance the anti-tumor and anti-inflammatory activities of certain compounds, which may indirectly contribute to the inhibition of angiogenesis. nih.gov While direct evidence for this compound is not yet available, the known anti-angiogenic effects of similar heterocyclic structures suggest that it could potentially interfere with the development of tumor vasculature.

Modulation of Signal Transduction Pathways Relevant to Disease Pathogenesis

The biological activities of trifluoromethyl-containing piperidone derivatives are often linked to their ability to modulate key signal transduction pathways. One of the most significant pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in inflammation, cell survival, and proliferation. nih.gov

Studies on trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have shown that these compounds can inhibit the activation of NF-κB. nih.gov This inhibition is achieved by preventing the phosphorylation of p65 and IκBα, key components of the NF-κB pathway. By blocking this pathway, these compounds can suppress the production of inflammatory mediators and promote cancer cell apoptosis. nih.gov Furthermore, some of these compounds have been observed to indirectly inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also crucial for cell growth and survival. nih.gov

Given these findings, it is plausible that this compound could exert its biological effects by modulating the NF-κB and potentially other related signaling pathways, thereby influencing cellular processes such as apoptosis and inflammation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Positional and Substituent Effects of the Trifluoromethyl Group

The introduction of a trifluoromethyl group can profoundly alter the biological activity of a parent compound. The CF3 group is known to enhance metabolic stability and improve lipophilicity, which can affect how a drug is absorbed, distributed, metabolized, and excreted. vulcanchem.com In the context of the piperidine (B6355638) scaffold, trifluoromethylation has been explored to develop compounds with potential therapeutic applications, including antitubercular agents. nih.gov

Below is a data table comparing the properties of a methyl group with a trifluoromethyl group, illustrating why the latter is a valuable substituent in drug design.

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Implication for Biological Activity |

| Size (Van der Waals Radius) | ~2.0 Å | ~2.7 Å | The larger size of the CF3 group can lead to better binding in sterically accommodating pockets of a target protein, potentially increasing selectivity. |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters the pKa of nearby functional groups and can change the nature of interactions with the target (e.g., hydrogen bonding). |

| Lipophilicity (Hansch parameter π) | +0.5 | +0.88 | Increased lipophilicity can enhance membrane permeability and absorption, but can also increase binding to plasma proteins. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Blocks metabolic pathways, increasing the half-life of the drug in the body. |

| Hydrogen Bonding | C-H bonds are weak H-bond donors | Fluorine atoms can act as weak H-bond acceptors | Can introduce new, albeit weak, interactions with the biological target. |

The trifluoromethyl group exerts a significant influence on the three-dimensional shape (conformation) of the piperidine ring. Computational studies on trifluoromethyl-substituted piperidines have shown that there is a notable energetic penalty associated with placing the bulky CF3 group in an axial position due to steric hindrance. researchgate.net However, other electronic factors, such as hyperconjugation and charge-dipole interactions, also play a crucial role. researchgate.netnih.govd-nb.info

Fluorinated substituents on a piperidine ring often show a preference for the axial position, which can be attributed to stabilizing anomeric effects involving the nitrogen lone pair. researchgate.netd-nb.info This preference for a specific conformation can lock the molecule into a more rigid structure, which is often beneficial for selective binding to a biological target. huji.ac.il The interplay of steric hindrance from the CF3 group and these stabilizing electronic effects determines the final conformational equilibrium of the 6-(Trifluoromethyl)piperidine-2,4-dione ring.

The following table summarizes the key forces influencing the conformational preference of a substituent on a piperidine ring.

| Influencing Factor | Description | Effect on Trifluoromethyl Group at C6 |

| Steric Hindrance (A-value) | The energetic cost of placing a substituent in the axial position due to 1,3-diaxial interactions. | High for the bulky CF3 group, favoring the equatorial position. |

| Anomeric Effect | Stabilization from the interaction of the nitrogen lone pair with the antibonding orbital of the C-CF3 bond. | Stabilizes the axial position, especially when the N-H bond is equatorial. researchgate.net |

| Hyperconjugation | Delocalization of electrons from bonding to antibonding orbitals. | Can contribute to the stabilization of the axial conformer. nih.govd-nb.info |

| Charge-Dipole Interactions | Electrostatic interactions between the polarized C-F bonds and the charge on the nitrogen atom. | Can influence the conformational equilibrium, depending on the protonation state of the nitrogen. researchgate.netnih.gov |

The Role of the Piperidine-2,4-dione Core in Bioactivity

The piperidine-2,4-dione ring system is a recognized scaffold in medicinal chemistry, serving as a platform for the development of biologically active compounds. rsc.org Its structural features are critical determinants of its potential therapeutic activity.

The two carbonyl groups at positions 2 and 4 are crucial for the biological activity of the piperidine-2,4-dione core. These groups can act as hydrogen bond acceptors, forming key interactions with amino acid residues in the active site of a target enzyme or receptor. mdpi.com The relative positioning of these two carbonyls provides a specific spatial arrangement of hydrogen bonding capabilities that can be critical for molecular recognition.

The saturated nature of the piperidine ring provides a fixed, three-dimensional scaffold. Unlike aromatic rings, which are planar, the sp3-hybridized carbons of the piperidine ring allow for a defined chair or boat conformation. This conformational rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target, often leading to higher affinity. researchgate.netijnrd.org The stereochemistry of substituents on this saturated ring is also of great importance, as different stereoisomers can have vastly different biological activities. nih.gov

Identifying the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target—is a key goal of conformational analysis. biomedres.us Studies on related heterocyclic systems, such as oxazolidine-2,4-diones and piperazines, have shown that constrained scaffolds can induce specific geometries (e.g., extended or folded) that are recognized by biological targets. nih.govnih.gov For this compound, the bioactive conformation would dictate the optimal spatial arrangement of the trifluoromethyl group and the two carbonyl oxygen atoms for effective interaction with a biological receptor.

Derivatization Strategies and their SAR Implications

To explore and optimize the biological activity of this compound, various derivatization strategies can be employed. These strategies involve systematically modifying different parts of the molecule to understand their contribution to activity.

Key positions for derivatization on the this compound scaffold include:

The Nitrogen Atom (N1): The nitrogen atom can be substituted with a variety of groups (e.g., alkyl, aryl, acyl) to probe for additional binding interactions or to modify the molecule's physicochemical properties such as solubility and lipophilicity.

The C3 and C5 Positions: These methylene (B1212753) positions on the ring can be substituted to introduce new functional groups. These groups can act as additional points of interaction with the target or can be used to fine-tune the molecule's conformation and properties. For example, introducing a small alkyl group at C5 could further influence the conformational equilibrium of the C6-trifluoromethyl group.

SAR studies on other piperidine-based inhibitors have shown that modifications at these positions can lead to significant changes in potency and selectivity. nih.govucsd.edu A systematic exploration of these modifications for the this compound scaffold would be essential for its development as a potential therapeutic agent.

The following hypothetical SAR table illustrates how different derivatizations could be explored.

| Position of Derivatization | R-Group Example | Predicted Impact on Properties | Rationale |

| N1 | -H (unsubstituted) | Baseline activity | Provides a hydrogen bond donor. |

| N1 | -CH3 (Methyl) | Increased lipophilicity, potential steric interactions | Removes H-bond donor capability but may fit into a hydrophobic pocket. |

| N1 | -C(O)CH3 (Acetyl) | Neutralized basicity, added H-bond acceptor | Amide group can alter electronic properties and introduce new interactions. |

| N1 | -CH2-Ph (Benzyl) | Significantly increased lipophilicity and size | Explores potential for π-stacking or hydrophobic interactions with the target. |

| C3/C5 | -CH3 (Methyl) | Increased lipophilicity, potential conformational constraint | Can introduce steric interactions that favor a specific ring conformation. |

| C3/C5 | -OH (Hydroxyl) | Increased polarity, H-bond donor/acceptor | Can form new hydrogen bonds with the target, improving binding and solubility. |

This structured approach to derivatization allows medicinal chemists to build a comprehensive understanding of the SAR for the this compound scaffold, guiding the design of optimized analogs with improved therapeutic potential.

Exploration of Substituents at Nitrogen and Carbon Positions (e.g., N-benzyl, aryl groups)

The modification of nitrogen and carbon atoms on the piperidine ring is a key strategy for modulating pharmacological activity. Studies on related piperidine scaffolds have established that N-substitution is a critical determinant of potency and selectivity.

The introduction of an N-benzyl group, for example, is a common and effective strategy in medicinal chemistry. In studies of related N-benzyl-piperidone compounds, this moiety has been shown to be a critical component for achieving high inhibitory potency against targets like acetylcholinesterase (AChE). mdpi.comnih.govnih.gov For instance, the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was identified as a highly potent AChE inhibitor, highlighting the importance of the N-benzyl group in its interaction with the enzyme's binding site. nih.gov The rationale for this often involves the benzyl (B1604629) group making favorable interactions, such as pi-stacking or hydrophobic contacts, within the target protein. nih.gov

Substitution at the carbon positions of the piperidine ring also plays a pivotal role. The introduction of aryl groups can significantly impact biological activity. Research on piperidine-2,4-diones has demonstrated that a phenyl group at the C-6 position is synthetically accessible and provides a key anchor point for further derivatization. core.ac.uk In other heterocyclic systems, the position of substitution is crucial; for certain 2,6-disubstituted pyridine (B92270) derivatives, placing a piperidine ring at the C-6 position resulted in the highest potency within the series. mdpi.com This suggests that for this compound, modifications at the C-6 aryl group or other carbon positions could fine-tune biological outcomes.

| Position of Substitution | Substituent Type | Observed Effect in Related Scaffolds | Potential Biological Target Class | Reference |

|---|---|---|---|---|

| Nitrogen (N1) | Benzyl Group | Often essential for high potency; engages in hydrophobic/pi-stacking interactions. | Enzymes (e.g., Acetylcholinesterase) | nih.govnih.gov |

| Carbon (C6) | Phenyl Group | Serves as a foundational analogue for further modification. | Various (General Scaffold) | core.ac.uk |

| Carbon (General) | Aryl Groups | Can significantly influence cytotoxic and antimicrobial activities. | Anticancer, Antimicrobial Targets | mdpi.combiomedpharmajournal.org |

| Nitrogen (N1) | Various Alkyl/Aryl | Modulates antioxidant and anti-Alzheimer properties. | CNS Targets, Oxidative Stress Pathways | ajchem-a.com |

Effect of Linkers and Hybrid Structures on Biological Activity

Connecting the this compound scaffold to other pharmacophores via chemical linkers can produce hybrid molecules with novel or enhanced biological activities. This strategy aims to combine the functionalities of two distinct molecular entities to achieve synergistic effects, target multiple pathways, or improve pharmacokinetic properties.

Molecular hybridization is a powerful application of this concept. By fusing the piperidine-dione core with another biologically active moiety, such as a 2-oxoindoline or an indanone, novel structures can be created with potential as specific enzyme inhibitors. nih.govnih.gov A notable example from a related field is the linking of a piperidine ring to an indanone moiety, which resulted in a potent acetylcholinesterase inhibitor. nih.gov This approach demonstrates that the piperidine structure can serve as a versatile scaffold for creating complex, multi-functional therapeutic agents.

| Hybrid Strategy | Linker Characteristic/Component | Observed Effect on Compound Properties | Example Compound Class | Reference |

|---|---|---|---|---|

| Molecular Hybridization | Methyl Linker | Combines two pharmacophores (piperidine and indanone) to create a highly potent enzyme inhibitor. | Acetylcholinesterase Inhibitors | nih.gov |

| Bifunctional Molecules | Piperazine-containing Linker | Increases structural rigidity; alters physicochemical properties like pKa, which can affect cell permeability and target engagement. | PROTACs | nih.gov |

| Linked Heterocycles | Lipophilicity of Linker | Higher linker lipophilicity correlated with improved antibacterial activity (lower MIC). | Octenidine Analogues | researchgate.net |

| Hybrid Scaffolds | Fusion with other antitumor moieties (e.g., 2-oxoindoline) | Creation of novel kinase inhibitors by combining known pharmacophores. | VEGFR-2 Inhibitors | nih.gov |

Rational Design Principles for Optimized Biological Activity and Selectivity

The development of potent and selective agents based on the this compound core relies on the application of rational design principles. This approach leverages structural biology, computational chemistry, and established SAR data to guide the synthesis of optimized molecules, moving beyond traditional trial-and-error methods. nih.govrsc.org

A primary principle is scaffold hopping and pharmacophore mapping , where the core structure is modified or replaced while preserving the essential spatial arrangement of key interacting groups (pharmacophores). mdpi.com For instance, by understanding how a lead compound interacts with its target, designers can rationally modify substituents to enhance those interactions. In the development of piperidine-based renin inhibitors, SAR optimization of the P3 sub-pocket led to potent and bioavailable compounds. nih.gov

Structure-based design utilizes high-resolution structural information, such as X-ray crystallography data of a ligand bound to its target protein, to guide modifications. nih.gov This allows for the precise design of derivatives that can form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts to improve affinity and selectivity. acs.org

Physicochemical property optimization is another key principle. Early-stage consideration of properties like solubility, lipophilicity, and metabolic stability is crucial for developing orally bioavailable drugs. Rational design strategies may involve increasing the three-dimensional character (Fsp3) of a molecule or removing strong hydrogen bond acceptors to improve its drug-like properties. acs.org In the design of multi-target agents based on N-benzyl-piperidine, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions were used to ensure that designed analogues would likely have good oral bioavailability and the ability to cross the blood-brain barrier. nih.gov

Computational Chemistry and in Silico Modeling in Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interaction between a ligand, such as 6-(Trifluoromethyl)piperidine-2,4-dione, and its biological target, typically a protein or enzyme.

Prediction of Ligand-Target Binding Modes and Affinities

In silico docking studies are fundamental in predicting how this compound orientates itself within the active site of a target protein. By calculating the binding energy, these studies can estimate the binding affinity between the compound and the protein. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in studies of similar piperidine-containing compounds, molecular docking has been effectively used to forecast binding affinities and modes, thereby prioritizing compounds for further experimental testing. The trifluoromethyl group on the piperidine (B6355638) ring is of particular interest, as its electronic properties can significantly influence binding interactions.

Elucidation of Key Interacting Residues within Binding Pockets

Beyond predicting binding orientation, molecular docking provides detailed information about the specific amino acid residues that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key residues is critical for understanding the mechanism of action and for designing more potent and selective derivatives. For various piperidine derivatives, docking studies have successfully identified crucial interactions with residues such as lysine, aspartic acid, and glycine (B1666218) within the binding pockets of their respective targets. While specific data for this compound is limited, the general principles of such interactions with key residues are well-established for this class of compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a more dynamic picture of the ligand-target complex compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the binding complex and explore its conformational dynamics.

Analysis of Binding Complex Stability and Conformational Dynamics

Once a plausible binding mode is identified through docking, MD simulations are employed to evaluate the stability of the this compound-protein complex. These simulations, often run for nanoseconds, can reveal whether the ligand remains securely bound within the active site or if it undergoes significant conformational changes that might lead to dissociation. Research on related thiazolidinedione and piperidine derivatives has demonstrated the utility of MD simulations in confirming the stability of docked poses and understanding the dynamic behavior of the complex.

Exploration of Dynamic Interactions with Biological Targets

MD simulations also allow for the exploration of the dynamic nature of the interactions between this compound and its biological target. This includes observing the formation and breaking of hydrogen bonds and fluctuations in hydrophobic contacts over the simulation period. Such dynamic information is invaluable for a more realistic understanding of the binding event. For example, MD studies on similar compounds have revealed how subtle conformational changes in the protein can accommodate the ligand and how water molecules can mediate interactions within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are developed for series of compounds, such as piperidine derivatives, to predict the biological activity of new, unsynthesized analogs. These models are built using calculated molecular descriptors that encode the structural and physicochemical properties of the molecules. For piperidine-containing compounds, QSAR studies have been successfully applied to predict toxicities and other biological activities. While a specific QSAR model focused solely on this compound and its close analogs is not widely documented, the principles of QSAR are applicable. By analyzing a dataset of related piperidine-2,4-dione derivatives, a predictive model could be constructed. Such a model would help in designing new derivatives of this compound with potentially improved activity profiles by identifying the key structural features that correlate with the desired biological effect.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is crucial for understanding how structural variations in this compound derivatives influence their biological activity. QSAR models establish a mathematical correlation between the chemical structure and biological effect. nih.gov For derivatives of piperidine, various statistical methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), and neural networks are employed to build these models. nih.govresearchgate.net

The process begins with a dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values). For each molecule, a wide range of molecular descriptors are calculated to quantify its structural and physicochemical properties. The goal is to select a subset of these descriptors that has the most significant correlation with the observed activity. A robust QSAR model for this class of compounds would be validated internally (e.g., through cross-validation) and externally with a test set of molecules not used in model generation to ensure its predictive power. mdpi.com Such models are instrumental in predicting the activity of yet-to-be-synthesized derivatives, thereby guiding medicinal chemistry efforts.

Identification of Physicochemical Descriptors Correlating with Activity

The predictive power of a QSAR model is contingent on the selection of relevant physicochemical descriptors. For this compound derivatives, these descriptors can be categorized into several classes:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, without considering its 3D conformation. Examples include molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).

Electronic Descriptors: These relate to the electron distribution within the molecule. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences these properties. mdpi.com Descriptors such as dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often crucial. researchgate.net

Steric Descriptors: These account for the three-dimensional size and shape of the molecule, which are critical for its interaction with a biological target. Molar refractivity and van der Waals volume are common steric descriptors.

Hydrophobic Descriptors: The octanol/water partition coefficient (logP) is a key descriptor for hydrophobicity, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to increase lipophilicity.

A hypothetical QSAR study on a series of this compound derivatives might reveal that a combination of TPSA, logP, and the LUMO energy correlates strongly with their activity against a specific enzyme, suggesting that both steric and electronic factors are key to their mechanism of action.

Target Prediction Algorithms and Virtual Screening Approaches

Application of In Silico Tools (e.g., SwissTargetPrediction, PASS Online Tool) for Spectrum Analysis

Before embarking on extensive preclinical studies, in silico tools can provide a preliminary assessment of the potential biological targets and the spectrum of pharmacological activities for a novel compound like this compound.

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity. It compares the 2D and 3D structure of a query molecule to a database of known active ligands. For this compound, this tool could generate a list of potential targets, such as enzymes (kinases, proteases) and G-protein coupled receptors, providing initial hypotheses for its mechanism of action.

PASS (Prediction of Activity Spectra for Substances) Online is another valuable tool that predicts a wide range of biological activities based on the structural formula of a compound. clinmedkaz.orggenexplain.com The output is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). clinmedkaz.org A PASS prediction for this compound could suggest a variety of effects, from enzymatic inhibition to receptor modulation. clinmedkaz.orgyoutube.com

Below is a hypothetical and illustrative table of a partial PASS prediction for this compound.

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Kinase Inhibitor | 0.785 | 0.012 |

| Antineoplastic | 0.693 | 0.025 |

| Antiparkinsonian | 0.542 | 0.041 |

| Nootropic | 0.488 | 0.063 |

| Antidyskinetic | 0.451 | 0.058 |

This is a hypothetical table generated for illustrative purposes.

High-Throughput Virtual Screening for Identification of Novel Ligands

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.ir If a specific target for this compound has been identified, HTVS can be employed to discover other structurally diverse molecules that may also be active against it.

The process typically involves the following steps:

Library Preparation: A large database of chemical compounds, often containing millions of molecules, is prepared. This can be a commercial library or an in-house collection.

Target Preparation: A three-dimensional structure of the biological target, usually a protein, is obtained from sources like the Protein Data Bank or through homology modeling.

Docking and Scoring: Each molecule in the library is computationally "docked" into the binding site of the target protein. A scoring function then estimates the binding affinity between the ligand and the protein.

Hit Selection: Compounds with the best scores are selected as "hits" for further investigation.

This approach can also be used in reverse, where the this compound scaffold is used as a query to search for commercially available or synthetically accessible analogs with predicted high affinity for a particular target. schrodinger.com

De Novo Design Approaches for Novel this compound Derivatives

De novo drug design is a computational methodology for creating novel molecular structures with desired pharmacological properties, either from scratch or by modifying an existing scaffold. nih.gov This approach is particularly useful for generating innovative derivatives of this compound that are not present in existing compound libraries.

De novo design algorithms can operate in a ligand-based or structure-based manner. In a ligand-based approach, a pharmacophore model is built from a set of known active molecules, and new structures are generated to fit this model. In a structure-based approach, the algorithm "grows" a molecule within the binding site of a target protein, atom by atom or fragment by fragment, optimizing its interactions with the surrounding amino acid residues. nih.gov

For this compound, a de novo design program could be used to explore different substitutions on the piperidine ring or to replace parts of the scaffold with bioisosteric groups to improve binding affinity, selectivity, or pharmacokinetic properties. nih.gov The generated novel structures are then scored and ranked based on their predicted activity and drug-likeness, providing a list of promising candidates for chemical synthesis and biological evaluation.

Advanced Research Applications and Future Perspectives

Utilization as Chemical Probes for Biological System Elucidation and Pathway Mapping

While the direct application of 6-(Trifluoromethyl)piperidine-2,4-dione as a chemical probe is an emerging area, its structural characteristics suggest significant potential. Chemical probes are small molecules used to study and manipulate biological systems. The incorporation of a trifluoromethyl group offers a unique spectroscopic handle. For instance, fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful analytical technique that can be used to monitor the interaction of the probe with its biological target in a complex cellular environment.

Furthermore, the development of new methods for incorporating fluorine isotopes, such as fluorine-18, opens avenues for its use in Positron Emission Tomography (PET) imaging. numberanalytics.com A radiolabeled version of this compound could serve as a PET tracer to visualize and quantify biological processes in vivo, aiding in pathway mapping and understanding disease mechanisms. numberanalytics.com Although this specific application is yet to be extensively documented, the exploration of fluorinated compounds in PET imaging is a rapidly growing trend in medicinal chemistry. numberanalytics.com

Function as a Promising Scaffold for Advanced Pre-Clinical Drug Discovery and Development Initiatives

The this compound structure combines two key features that are highly valued in medicinal chemistry: a piperidine (B6355638) core and a trifluoromethyl group. The piperidine ring is considered a "privileged scaffold," as it is a structural feature present in numerous natural products and FDA-approved drugs. researchgate.netnih.gov Its three-dimensional geometry allows for the precise spatial arrangement of substituents to optimize interactions with biological targets. researchgate.net

The introduction of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to enhance a molecule's therapeutic potential. tandfonline.commdpi.commdpi.com This group can profoundly influence key physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles. mdpi.com The combination of these two moieties makes the trifluoromethylated piperidinedione scaffold a highly promising platform for developing new chemical entities for preclinical evaluation. researchgate.net

| Property | Effect of Trifluoromethyl (-CF₃) Group | Significance in Drug Discovery |

|---|---|---|

| Metabolic Stability | Increases metabolic stability by blocking sites of oxidative metabolism. The C-F bond is significantly stronger than a C-H bond. tandfonline.commdpi.com | Enhances drug half-life, potentially reducing dosing frequency. tandfonline.com |

| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88), which can improve membrane permeability. mdpi.com | Improves absorption and distribution of the drug to its target site. tandfonline.com |

| Binding Affinity | Can enhance binding to target proteins through unique multipolar and hydrophobic interactions. mdpi.comnih.gov | Increases the potency and selectivity of the drug candidate. researchgate.net |

| pKa Modulation | The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby basic functional groups. tandfonline.com | Alters the ionization state of the molecule, affecting solubility and target engagement. |

| Conformation | The steric bulk of the -CF₃ group can influence the preferred conformation of the molecule. | Locks the molecule into a bioactive conformation, improving its affinity for the target. |

Applications in Chemical Biology Research to Understand Molecular Interactions

In chemical biology, the this compound scaffold serves as a sophisticated tool for dissecting molecular interactions. The trifluoromethyl group's unique electronic properties allow it to function as a bioisostere for other chemical groups, such as a methyl or chloro group. mdpi.com By systematically replacing these groups with a -CF₃ group in a series of compounds, researchers can conduct detailed structure-activity relationship (SAR) studies to understand the precise requirements for binding to a biological target. nih.govnih.gov

The fluorine atoms in the -CF₃ group are poor hydrogen bond acceptors but can participate in other significant non-covalent interactions. nih.gov These include multipolar interactions between the C-F bond and protein backbone carbonyls, as well as halogen bonds. nih.govmdpi.com Computational studies have shown that trifluoromethylation can lead to enhanced intermolecular π-π stacking interactions. researchgate.net These interactions are critical for the structural integrity and function of large biomolecules. researchgate.net Utilizing scaffolds like this compound allows researchers to probe how these subtle forces contribute to ligand-protein recognition and affinity, providing fundamental insights that guide rational drug design. nih.gov

Emerging Research Directions and Interdisciplinary Studies in Fluorine Chemistry and Heterocyclic Synthesis

The synthesis of complex molecules like this compound sits (B43327) at the intersection of organofluorine chemistry and heterocyclic synthesis, two highly active areas of chemical research. tandfonline.comnumberanalytics.com A significant challenge and research focus is the development of novel, efficient, and stereoselective methods for introducing the trifluoromethyl group into the piperidine ring. mdpi.com Traditional methods often require harsh conditions or precursors that are difficult to handle. mdpi.com

Modern synthetic chemistry is overcoming these hurdles through the development of new reagents and catalytic systems. cas.cn These emerging strategies offer greater control over the chemical architecture, enabling the synthesis of diverse libraries of trifluoromethylated piperidinediones for biological screening. The synergy between synthetic chemists developing new fluorination methods and medicinal chemists applying them to complex scaffolds is driving innovation in the field. nih.gov

| Synthetic Method | Description | Key Advantages |

|---|---|---|

| Intramolecular Mannich Reaction | A cyclization reaction that forms the piperidine ring by reacting an amine with an aldehyde and a ketone or other carbonyl compound. mdpi.com | Allows for the construction of highly substituted piperidines. |

| Aza-Michael Addition | The nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound to form the heterocyclic ring. mdpi.com | Provides excellent diastereoselectivity in many cases. mdpi.com |

| Aza Diels-Alder Reaction | A [4+2] cycloaddition reaction between an azadiene and a dienophile to construct the six-membered ring. mdpi.com | Can be performed with high enantioselectivity using chiral auxiliaries. mdpi.com |

| Ring Expansion | Conversion of a smaller ring, such as a 5-membered prolinol derivative, into the 6-membered piperidine ring. mdpi.com | Offers an alternative pathway to complex piperidine structures. |

| Catalytic Hydrogenation of Pyridines | The reduction of a trifluoromethyl-substituted pyridine (B92270) ring to the corresponding piperidine. mdpi.comnih.gov | Utilizes commercially available starting materials. mdpi.com |

Challenges and Opportunities in the Field of Trifluoromethylated Piperidinedione Research

Despite the immense potential, research on trifluoromethylated piperidinediones faces several challenges. The primary hurdle remains the synthesis. The development of practical, cost-effective, and environmentally responsible fluorination and fluoroalkylation methods is crucial for both laboratory-scale research and potential large-scale production. cas.cnbohrium.comacs.org Sourcing the necessary fluorinated starting materials can also be a challenge due to a complex and sometimes unstable supply chain. acs.org Furthermore, as with many fluorinated organic compounds, there is growing concern about their environmental persistence, which necessitates careful study of their environmental fate. tandfonline.com

These challenges, however, create significant opportunities. There is a strong demand for innovation in synthetic methodology, including the development of late-stage fluorination techniques that allow the -CF₃ group to be installed at the end of a synthetic sequence. cas.cnpharmtech.com The unique properties conferred by the trifluoromethylated piperidinedione scaffold provide opportunities to design novel therapeutics for a wide range of diseases, from cancer to neurological disorders. researchgate.netnih.gov Beyond medicine, the exploration of these compounds in materials science could lead to the development of new polymers or functional materials with unique thermal or electronic properties. numberanalytics.comnumberanalytics.com Continued interdisciplinary collaboration will be key to overcoming the existing challenges and fully realizing the vast opportunities within this promising area of chemical research. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Trifluoromethyl)piperidine-2,4-dione, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in absolute ethanol under reflux conditions, catalyzed by sodium. Post-reaction, the solvent is evaporated, and the residue is recrystallized from water to obtain high-purity crystals. Purity can be verified using HPLC, -NMR, and -NMR. X-ray crystallography confirms structural integrity, as hydrogen bonding (N–H⋯O and O–H⋯O) ensures a stable dimeric crystal lattice .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography is critical for determining the crystal structure and hydrogen-bonding interactions. Complementary techniques include -NMR (to confirm proton environments, particularly the trifluoromethyl group), -NMR (for fluorine-specific shifts), and IR spectroscopy (to identify carbonyl stretches at ~1700 cm). Mass spectrometry (MS) validates molecular weight .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated and treated by certified hazardous waste management services. Emergency protocols include rinsing affected areas with water (15+ minutes for eyes) and seeking immediate medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Employ factorial design to systematically vary parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and catalyst loading (sodium vs. potassium bases). Reaction monitoring via TLC or in situ NMR can identify intermediate formation. Post-synthesis, optimize recrystallization solvents (e.g., water vs. ethanol/water mixtures) to enhance crystal yield .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected -NMR shifts or IR absorption bands?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Perform column chromatography or preparative HPLC to isolate pure fractions. Cross-validate with -NMR and 2D-COSY to confirm spin-spin coupling. Computational modeling (DFT) can predict spectroscopic profiles and identify discrepancies caused by dynamic processes .

Q. How does hydrogen bonding influence the crystal packing and stability of this compound?

- Methodological Answer : Intermolecular N–H⋯O and O–H⋯O hydrogen bonds form cyclic dimers, stabilizing the crystal lattice. Synchrotron X-ray diffraction reveals bond lengths and angles, while Hirshfeld surface analysis quantifies intermolecular interactions. Thermal gravimetric analysis (TGA) correlates hydrogen-bond strength with melting/decomposition points .

Q. What methodologies assess the biological activity of this compound in drug discovery contexts?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinase or protease assays) using fluorescence-based substrates. Conduct receptor-binding studies (SPR or radioligand assays) to evaluate affinity. Cytotoxicity can be tested via MTT assays on cell lines. For agrochemical applications, evaluate herbicidal activity in plant growth inhibition models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products